molecular formula C15H18N4O3S B2962845 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide CAS No. 1428356-37-9

1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide

Cat. No. B2962845
CAS RN: 1428356-37-9
M. Wt: 334.39
InChI Key: MERDSGVAOCTHHQ-UHFFFAOYSA-N
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Description

1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Synthetic Methodologies and Derivative Creation

  • The development of one-pot synthesis methods for creating sulfonamide derivatives highlights the versatility and efficiency in synthesizing these compounds. For example, one study detailed a one-pot, two-step synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing the potential for efficient and versatile chemical synthesis processes (Rozentsveig et al., 2013).

Antimicrobial Applications

  • Sulfonamide derivatives have been investigated for their antimicrobial properties. A study synthesized phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of sulfonamide derivatives in combating microbial infections (Yıldırır et al., 2009).

Biological Activity and Drug Development

  • The incorporation of sulfonamide groups into heterocyclic compounds has been explored to enhance biological activity. One study focused on the synthesis of sulfonamido moieties within new heterocyclic compounds aiming to utilize them as antibacterial agents (Azab et al., 2013). Another research effort generated antibodies for sulfonamide antibiotics, developing an ELISA for milk sample analysis, indicating applications in food safety and regulatory compliance (Adrián et al., 2009).

Environmental and Analytical Chemistry

  • Investigations into the oxidative cleavage of sulfonamides by ferrate(VI) under acidic conditions provide insights into environmental applications, such as the degradation of antibiotic residues in water sources (Kim et al., 2015).

Mechanism of Action

    Target of Action

    The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, but the specific target would depend on the other functional groups present in the molecule.

    Biochemical Pathways

    Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Piperidine derivatives are involved in a wide range of biological processes .

properties

IUPAC Name

1-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-18-10-14(16-11-18)23(21,22)17-12-5-4-6-13(9-12)19-8-3-2-7-15(19)20/h4-6,9-11,17H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERDSGVAOCTHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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